Allyl chloroformate

Catalog No.
S603663
CAS No.
2937-50-0
M.F
C4H5ClO2
M. Wt
120.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl chloroformate

CAS Number

2937-50-0

Product Name

Allyl chloroformate

IUPAC Name

prop-2-enyl carbonochloridate

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

InChI

InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2

InChI Key

CAEWJEXPFKNBQL-UHFFFAOYSA-N

SMILES

C=CCOC(=O)Cl

Solubility

Insoluble in wate

Synonyms

2-Propen-1-yl Ester Carbonochloridic Acid; 2-Propenyl Ester Carbonochloridic Acid; Chloroformic Acid Allyl Ester; 2-Propen-1-yl chloroformate; 2-Propenyl chloroformate; Allyl Carbonochloridate; Allyl Chloridocarbonate; Allyl Chlorocarbonate; Allyl Ch

Canonical SMILES

C=CCOC(=O)Cl

Peptide Synthesis

One of the primary applications of allyl chloroformate lies in peptide synthesis, which involves creating chains of amino acids, the building blocks of proteins. Allyl chloroformate acts as a protecting group, safeguarding specific functional groups within the amino acid chain during the synthesis process. This allows for targeted modifications at other positions without affecting the protected groups. Once the desired peptide is formed, the allyl protecting group can be selectively removed under specific conditions, revealing the original functional group. [Source: Sigma-Aldrich product page for Allyl chloroformate, ]

Synthesis of Specific Molecules

Allyl chloroformate also serves as a reagent in the synthesis of various other molecules, including:

  • Histones and their analogs: Histones are proteins that package DNA within the cell nucleus. Allyl chloroformate plays a role in the synthesis of histones and their modified versions, which are crucial for studying chromatin structure and function. [Source: Sigma-Aldrich product page for Allyl chloroformate, ]
  • Alloc-TL monomer: This compound finds application in the synthesis of peptides containing the unnatural amino acid homocysteine. Allyl chloroformate is involved in the formation of a key intermediate during the synthesis process. [Source: Journal of Organic Chemistry, "A Convenient Synthesis of N-(Alloc)-Protected Homocysteine Thiolactone", ]

Allyl chloroformate is an organic compound with the molecular formula C4H5ClO2 and a molecular weight of 120.53 g/mol. It appears as a colorless liquid with a pungent odor, which can vary in color from slightly yellow to light orange to reddish brown. This compound is highly flammable and reacts with water, producing heat and releasing hydrochloric acid. It is classified as corrosive, posing significant health hazards through inhalation, skin contact, or ingestion .

Allyl chloroformate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:

  • Toxicity: Allyl chloroformate is toxic by inhalation, ingestion, and skin contact. It can cause irritation and burns to the skin, eyes, and respiratory tract [].
  • Flammability: Flammable liquid with a low flash point. Vapors can form explosive mixtures with air [].
  • Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid which is corrosive [, ].

Proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood are essential when handling allyl chloroformate [].

, primarily as an electrophile due to the presence of the chloroformate group. It can undergo solvolysis, where it reacts with nucleophiles such as alcohols or water. The reaction mechanism typically involves a bimolecular tetrahedral addition-elimination pathway, which can be influenced by the solvent's nucleophilicity and ionizing power .

In the presence of strong bases or oxidizing agents, allyl chloroformate can react violently, leading to hazardous conditions. Its reactivity profile indicates that it is incompatible with alcohols, amines, and strong oxidizers .

Allyl chloroformate has been studied for its biological activity, particularly in the synthesis of pharmaceutical compounds. It is utilized in creating poly(ethylene oxide) hybrid systems for therapeutic applications and drug delivery. Additionally, it has been involved in synthesizing benzothiazole derivatives, which exhibit potent anti-tumor properties .

Allyl chloroformate can be synthesized through various methods, including:

  • Reaction of Allyl Alcohol with Phosgene: This method involves reacting allyl alcohol with phosgene in the presence of a base to form allyl chloroformate.
  • Direct Chlorination: Chlorination of allyl carbonate esters can yield allyl chloroformate.
  • Carbonylation: This process involves carbonylation reactions using suitable catalysts to achieve the desired compound .

Allyl chloroformate finds applications in several fields:

  • Pharmaceuticals: Used in the synthesis of drug intermediates and therapeutic agents.
  • Polymer Chemistry: Employed in creating hybrid systems for drug delivery.
  • Organic Synthesis: Acts as a reagent for introducing allyl groups into various chemical structures .

Studies on the interactions of allyl chloroformate reveal its reactivity with various nucleophiles and solvents. The rates of solvolysis have been quantitatively analyzed across different solvent systems, demonstrating that solvent characteristics significantly affect the reaction pathways and rates . Furthermore, its interactions with biological systems are critical for understanding its potential therapeutic applications.

Allyl chloroformate belongs to a class of compounds known as chloroformates. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Characteristics
Vinyl ChloroformateC4H5ClO2Reacts faster than allyl chloroformate; used in vinyl polymerization.
Isopropenyl ChloroformateC4H5ClO2Exhibits distinct reactivity patterns due to structural differences.
Propargyl ChloroformateC4H5ClO2Contains a triple bond; different reactivity compared to allyl derivatives.
Benzyl ChloroformateC8H9ClO2Used in organic synthesis; shows different solvolysis behavior compared to allyl derivatives.

Allyl chloroformate is unique due to its specific reactivity profile and applications in medicinal chemistry, particularly in drug delivery systems and anti-cancer agent synthesis .

Allyl chloroformate (CAS: 2937-50-0), also known as allyl chlorocarbonate or carbonochloridic acid 2-propenyl ester, belongs to the chloroformate class of compounds with the molecular formula C4H5ClO2. It is characterized by its pungent odor and corrosive nature. The compound features a chloroformate functional group attached to an allyl moiety, making it a valuable reagent in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of allyl chloroformate are summarized in Table 1.

Table 1: Physical and Chemical Properties of Allyl Chloroformate

PropertyValueReference
Molecular weight120.53 g/mol
Physical stateColorless to light yellow liquid
OdorPungent, extremely irritating
Boiling point109°C (at standard pressure); ~27°C at 11 mmHg
Density1.134 g/mL at 20°C
Refractive index1.422 at 20°C
Flash point88°F (31.1°C)
Vapor pressure3.67 psi (25.3 kPa) at 20°C
SolubilitySoluble in chloroform and organic solvents; reacts with water
StabilityMoisture sensitive, heat sensitive

Physical Description

Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88°F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air.

Color/Form

Hygroscopic liquid
Colorless liquid

XLogP3

2

Boiling Point

235 °F at 760 mm Hg (USCG, 1999)
109.5 °C

Flash Point

88 °F (USCG, 1999)
88 °F (31 °C) (Closed Cup)
Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup)

Vapor Density

4.2 (Air = 1)

Density

1.139 at 68 °F (USCG, 1999)
1.136 g/cu cm

LogP

log Kow = 0.98 (est)

Odor

Pungent odo

Melting Point

-112 °F (USCG, 1999)
Freezing point: -112 °F = -80 °C = 193 K

UNII

7672CAR559

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (95.45%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (97.73%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

20.00 mmHg
20 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

2937-50-0

Wikipedia

Allyl chloroformate

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Prepared by the reaction of liquid anhydrous alcohol /allyl alcohol/ with molar excess of dry, chlorine-free phosgene at low temperature. /Low molecular weight alkyl chlorofomates/
The continuous procedure is the method of choice for the commercial production of aliphatic chloroformic esters. It can be carried out in either cocurrent or countercurrent flow. The required amounts of alcohol and phosgene can be passed in cocurrent flow into a circulation reactor, cascade vessel, or nozzle atomizer, or the components can react in the gas phase. The countercurrent method is carried out in a packed column because hydrogen chloride and excess phosgene then escape from the top of the column and the liquid ester collects at the bottom. A product of 99% purity can be obtained if the temperature in the reaction zone is maintained below 10 °C for the formation of the methyl ester or below 20 °C for the ethyl ester. Esters of alcohols with an intermediate chain length (C3-C8 ) are produced at 30-70 °C. Purity of 97-99% and a yield greater than 90% are achieved with esters of primary alcohols, whereas the more unstable esters of secondary and tertiary alcohols give 70-80% yields. /Chloroformic esters/

General Manufacturing Information

Carbonochloridic acid, 2-propen-1-yl ester: ACTIVE

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC) /Chloroformic esters/

Storage Conditions

Separate from acids, alkalies, amines, alcohols, oxidizing materials, water, & explosives. Store in a cool, dry, well-ventilated location. Normally refrigerated. Outside or detached storage is preferred.
... Containers should not be exposed to direct sunlight. ... The storage temperature should be maintained below 10 °C and the product used as soon as possible.

Dates

Modify: 2023-08-15

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